molecular formula C8H8BrF B1291721 4-Bromo-2-ethyl-1-fluorobenzene CAS No. 627463-25-6

4-Bromo-2-ethyl-1-fluorobenzene

Cat. No. B1291721
M. Wt: 203.05 g/mol
InChI Key: AFMZYBYSTYYOFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 4-Bromo-2-ethyl-1-fluorobenzene, often involves nucleophilic aromatic substitution reactions. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound similar to the subject, was achieved through various pathways, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor, yielding the product in a direct, one-step nucleophilic substitution with a radiochemical yield of 65% within 10 minutes . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of bromination reactions in synthesizing substituted benzene derivatives .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring was discussed, providing insights into the electronic properties and thermodynamic properties of such compounds .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, often serving as intermediates or synthons in the synthesis of more complex molecules. For instance, 1-bromo-2-fluorobenzenes were used to synthesize 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones in a two-step reaction involving Br/Li exchange and subsequent reaction with alkyl isothiocyanates and isocyanates . This showcases the reactivity of bromo-fluorobenzene compounds in heterocyclic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms, which affect their reactivity, boiling points, and solubility. The electronic structure, including HOMO and LUMO energies, indicates that charge transfer occurs within the molecule, which can be relevant for understanding the reactivity of 4-Bromo-2-ethyl-1-fluorobenzene. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated for similar compounds, providing a basis for predicting the behavior of the subject compound under different conditions .

Scientific Research Applications

Advanced Material Synthesis

Research on new bifunctional electrolyte additives for lithium-ion batteries utilized derivatives similar to 4-Bromo-2-ethyl-1-fluorobenzene. These additives demonstrated potential in electrochemically polymerizing to form protective polymer films on batteries, offering overcharge protection and enhanced thermal stability without compromising battery performance (Zhang Qian-y, 2014).

Chemical Synthesis and Catalysis

A study on the chemoselectivity of cobalt-catalyzed carbonylation highlighted the utility of fluorinated benzene derivatives in synthesizing fluorobenzoic acid derivatives. This method provides a universal approach to producing various fluorobenzoic acids from readily available materials, demonstrating the role of fluorinated compounds in facilitating chemical transformations (V. Boyarskiy et al., 2010).

Organic Synthesis and Functionalization

Selective ortho-metalation studies involving fluorinated arenes, akin to 4-Bromo-2-ethyl-1-fluorobenzene, have showcased their versatility in organic synthesis. Through specific metalation and subsequent reactions with electrophiles, researchers have developed methods to efficiently modify these compounds, broadening their application in creating complex organic molecules (M. Baenziger et al., 2019).

Catalysis and Material Chemistry

Investigations into palladium-catalyzed carbonylative reactions of fluorobenzenes have provided insights into creating heterocyclic compounds. These findings are crucial for developing synthetic pathways for pharmaceuticals and materials science, highlighting the compound's role in facilitating complex chemical reactions (Jianbin Chen et al., 2014).

Nanotechnology and Catalysis

Research involving Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles emphasized the significance of fluorinated biphenyl derivatives in creating novel materials. Such studies underline the importance of fluorinated compounds in green chemistry and their potential in synthesizing new materials for various applications (Roghayeh Sadeghi Erami et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

4-bromo-2-ethyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZYBYSTYYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627233
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethyl-1-fluorobenzene

CAS RN

627463-25-6
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627463-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl iodide (0.14 ml, 1.8 mmol) was added to a solution of (5-bromo-2-fluorophenyl)(iodo)zinc (0.5M in tetrahydrofuran) (5.4 ml, 2.7 mmol) in HMPA (10 ml). The reaction mixture was heated to 100° C. for 48 hrs. After which time the reaction mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer was separated and dried over anhydrous sodium sulfate, filtered and the solvent was removed in vacuo. The crude oil was purified by column chromatography on silica gel eluting with 80:20 hexanes:ethyl acetate, to afford the title compound as a yellow oil (0.4 g).
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-1-fluoro-2-vinylbenzene (470 mg) was hydrogenated in EtOAc with 10% Pd/C (100 mg) with a hydrogen balloon for 2.0 h. The Pd/C was removed by filtration. The filtrate was condensed to give 95A (290 mg, 62% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.22 (t, J=6.81 Hz, 3H) 2.63 (d, J=7.03 Hz, 2H) 6.88 (t, J=8.57 Hz, 1H) 7.25 (s, 1H) 7.32 (d, J=4.39 Hz, 1H).
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
62%

Synthesis routes and methods III

Procedure details

The yellow oil from step A (2.8 g, 10 mmol) was dissolved in Ethyl acetate (200 mL). Palladium-on-carbon (10%, 250 mg) was added and the mixture was hydrogenated under 1 atmosphere until TLC showed complete reaction. The mixture was filtered and the filtrate was concentrated to give an oil. 2.4 g, 87%.
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two

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